REACTION_CXSMILES
|
[CH:1]1([CH2:5][CH:6](C(O)=O)[C:7]([OH:9])=[O:8])[CH2:4][CH2:3][CH2:2]1>C(Cl)Cl.CO>[CH:1]1([CH2:5][CH2:6][C:7]([OH:9])=[O:8])[CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)CC(C(=O)O)C(=O)O
|
Name
|
methylene chloride methanol
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organics were then washed with a saturated aqueous sodium chloride solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with acetonitrile (2×10 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 770 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |